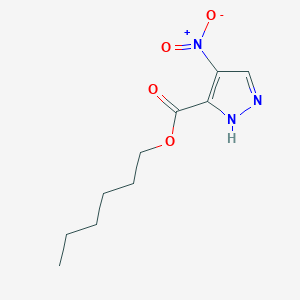![molecular formula C20H22N4O2S B4793080 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4793080.png)
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide
Übersicht
Beschreibung
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential applications in scientific research. SU6656 is a selective inhibitor of Src family tyrosine kinases, which are involved in a wide range of cellular processes, including cell growth, differentiation, and survival. In
Wirkmechanismus
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide works by binding to the ATP-binding site of Src family tyrosine kinases, which prevents the kinase from phosphorylating its target proteins. This inhibition of kinase activity leads to a wide range of effects on cellular processes, including the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
The inhibition of Src family kinases by 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells. 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis has potential applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide is its specificity for Src family tyrosine kinases. This specificity allows researchers to selectively inhibit the activity of these kinases without affecting other cellular processes. However, one limitation of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the high cost of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide can also be a limiting factor for some researchers.
Zukünftige Richtungen
There are many potential future directions for the study of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide. One area of interest is the development of new and more potent inhibitors of Src family tyrosine kinases. Additionally, the potential applications of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide in the treatment of cancer and other diseases continue to be explored. Finally, the potential use of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide in combination with other drugs for the treatment of cancer is an area of active research.
Conclusion:
In conclusion, 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of Src family tyrosine kinases has a wide range of effects on cellular processes, including the inhibition of cell proliferation, migration, and invasion. While there are limitations to its use in certain experiments, the potential applications of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide in the treatment of cancer and other diseases continue to be explored.
Wissenschaftliche Forschungsanwendungen
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide is its use as a selective inhibitor of Src family tyrosine kinases. Src family kinases are involved in many cellular processes, including cell growth, differentiation, and survival. The inhibition of Src family kinases by 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide has been shown to have a wide range of effects on cellular processes, including the inhibition of cell proliferation, migration, and invasion.
Eigenschaften
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-15-14-16(2)23-20(22-15)24-18-8-10-19(11-9-18)27(25,26)21-13-12-17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMSGNVZFRVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B4793022.png)
![N-{[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B4793034.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793058.png)
![4-chloro-N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4793060.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B4793068.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4793075.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4793088.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4793100.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4793110.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4793116.png)
